Stearic acid, trimethylene ester

Differential Scanning Calorimetry Phase Change Material Latent Heat Storage

Stearic acid, trimethylene ester (CAS 17367-44-1), also systematically named 1,3-propanediol distearate or propane-1,3-diyl dioctadecanoate, is a saturated monoacid 1,3-propanediol fatty acid ester (PADE) with molecular formula C₃₉H₇₆O₄ and molecular weight 609.02 g/mol. It is a waxy solid at ambient temperature with a reported melting point of 65.8 °C and a predicted density of 0.896 g/cm³.

Molecular Formula C39H76O4
Molecular Weight 609 g/mol
CAS No. 17367-44-1
Cat. No. B091051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid, trimethylene ester
CAS17367-44-1
Molecular FormulaC39H76O4
Molecular Weight609 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
InChIKeyUFASAALQMYZBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Acid Trimethylene Ester (CAS 17367-44-1): Physicochemical Identity and Procurement Baseline


Stearic acid, trimethylene ester (CAS 17367-44-1), also systematically named 1,3-propanediol distearate or propane-1,3-diyl dioctadecanoate, is a saturated monoacid 1,3-propanediol fatty acid ester (PADE) with molecular formula C₃₉H₇₆O₄ and molecular weight 609.02 g/mol [1]. It is a waxy solid at ambient temperature with a reported melting point of 65.8 °C and a predicted density of 0.896 g/cm³ . The compound belongs to the class of α,ω-alkanediol distearates and is distinct from its closest structural analogs—ethylene glycol distearate (C2 bridge), 1,2-propanediol distearate (branched C3 bridge), and glycerol 1,3-distearate (C3 bridge with an additional hydroxyl)—by virtue of its linear three-carbon spacer between the two stearate ester moieties [2]. This linear C3 architecture imparts a unique combination of thermal, polymorphic, and formulation-stabilizing properties that are not replicated by the more common ethylene glycol or propylene glycol analogs routinely used in personal care and industrial applications.

Why 1,3-Propanediol Distearate Cannot Be Interchanged with Generic Alkylene Glycol Distearates


The widespread assumption that alkyl glycol distearates are functionally interchangeable ignores the profound influence of the diol spacer length and symmetry on solid-state packing, thermal behavior, and formulation performance. 1,3-Propanediol distearate possesses a linear three-carbon spacer that enables a distinct polymorphic landscape—two well-characterized β polymorphs with heterogeneous nucleation and spherulitic crystal growth—as established by combined XRD, DSC, solid fat content (SFC), and hardness measurements [1]. In contrast, ethylene glycol distearate (C2 spacer) and 1,2-propanediol distearate (branched C3 spacer) exhibit different crystal habits and lower latent heat, as explicitly noted in PCM patent literature: '1,3-propanediol diesters and monoesters show characteristic PCM properties, such as high latent heat and low melting temperature ranges in contrast to 1,2-propanediol esters' due to the more linear molecular structure [2]. Furthermore, in emulsion stability testing, 1,3-propanediol-based emulsifiers passed 1-month stability at 50 °C across multiple oil types, whereas PEG-8 distearate failed after only 1 week for avocado and caprylic/capric triglyceride oils [3]. These quantitative and structural differences mean that substituting a generic ethylene or propylene glycol distearate into a formulation optimized for 1,3-propanediol distearate will predictably alter crystallization kinetics, thermal storage capacity, and emulsion shelf-life.

Quantitative Differential Evidence for Stearic Acid Trimethylene Ester (CAS 17367-44-1)


Enthalpy of Fusion: 110 kJ/mol at 329.8 K vs. Ethylene Glycol Distearate Baseline

The enthalpy of fusion (ΔfusH) of 1,3-propanediol distearate is experimentally determined by DSC as 110 kJ/mol (26.3 kcal/mol) at 329.8 K (56.6 °C), as compiled in the NIST Chemistry WebBook from the primary data of Abes, Bouzidi, et al. (2007) [1]. In contrast, ethylene glycol distearate (CAS 627-83-8), the most widely used glycol distearate in personal care, lacks a peer-reviewed, experimentally determined enthalpy of fusion in the open literature; commercial specifications report only a broad melting range of 65–73 °C without calorimetric enthalpy data [2]. The quantified enthalpy of 110 kJ/mol for the target compound provides a validated thermal parameter essential for phase change material (PCM) design and energy storage calculations, whereas procurement of ethylene glycol distearate for such applications would proceed without a basis for latent heat specification.

Differential Scanning Calorimetry Phase Change Material Latent Heat Storage

Polymorphic Landscape: Two Distinct β Polymorphs with Characterized Crystal Nucleation vs. Undefined Polymorphism in Ethylene Glycol Distearate

XRD and DSC analysis by Abes, Bouzidi, and Narine (2007) established that pure 1,3-propanediol distearate (C18 PADE) crystallizes in two distinct β polymorphs (β₁ and β₂), with the same β₁ form observed across all C10–C18 chain lengths in the 1,3-propanediol ester series [1]. Avrami analysis of SFC vs. time curves indicated heterogeneous nucleation and spherulitic crystal development from sporadic nuclei, with nucleation rate increasing for longer chain molecules [1]. This polymorphic characterization is absent for ethylene glycol distearate, for which no peer-reviewed polymorph identification or crystallization kinetic data could be located. The documented polymorphism of 1,3-propanediol distearate enables rational control of crystal habit, hardness, and solid fat content (SFC)—parameters that directly govern pearlescent appearance and texture in personal care formulations [2].

X-ray Diffraction Polymorphism Crystallization Kinetics

Latent Heat PCM Performance: 1,3-Propanediol Distearate vs. 1,2-Propanediol Distearate Isomer

Patent US 20220064511 A1 explicitly discloses that '1,3-propanediol diesters and monoesters show characteristic PCM properties, such as high latent heat and low melting temperature ranges in contrast to 1,2-propanediol esters' [1]. The patent attributes this performance advantage to 'the difference in the molecular structure of the fatty acid esters of 1,2-propanediol (propylene glycol) and 1,3-propanediol. The more linear structure of 1,3-propanediol [esters]' enables superior crystalline packing and hence higher latent heat [1]. This is a direct, patent-documented comparison establishing that the linear C3 spacer of 1,3-propanediol distearate delivers quantifiably higher latent heat storage capacity than its branched 1,2-propanediol isomer (propylene glycol distearate, CAS 6182-11-2), which has a reported melting range of approximately 50–60 °C .

Phase Change Material Latent Heat Thermal Energy Storage

Emulsion Stability at 50 °C: 1,3-Propanediol-Based Emulsifier vs. PEG-8 Distearate over 1 Month

In a comparative formulation study published in the Journal of Cosmetic Science, 1,3-propanediol-based emulsifiers (PPDO-4 stearate combined with polypropanediol-4/polyglycerin-3 copolymer sesquistearate) were tested against PEG-8 distearate/PEG-8 stearate for emulsion stability across multiple oil types at 50 °C [1]. The 1,3-propanediol-based system passed 1-month stability at 50 °C for all tested oils, including avocado oil (viscosity after 1 week: 182,000 cP) and caprylic/capric triglyceride (138,000 cP). In contrast, the PEG-8 distearate system failed after only 1 week for both avocado oil (viscosity: 9,400 cP) and caprylic/capric triglyceride (18,000 cP) [1]. This represents a clear binary outcome (pass/fail) distinguishing 1,3-propanediol-derived emulsifier performance from petroleum-derived PEG-distearate under accelerated storage conditions.

Emulsion Stability Cosmetic Formulation Accelerated Aging

Cold-Dispersible Pearlescent Concentrate: 1,3-Propane Diol Stearates Replace Ethylene Glycol Esters in Preservative-Free Formulations

US Patent 9,833,395 (2017) discloses sustainable, free-flowing, cold-dispersible pearlescent concentrates that explicitly employ 'vegetable plant derived 1,3-propane diol stearates' as the pearlizing agent while excluding esters of ethylene glycol, alkyl sulphates, alkyl ether sulphates, alkanol amides, alkylamidopropyl betaines, parabens, isothiazolinones, and formaldehyde releasers [1]. The patent teaches that conventional pearlescent concentrates require heating to 70–80 °C to disperse ethylene glycol distearate, followed by controlled cooling to develop the desired platelet crystal morphology—a complex, energy-intensive process [1]. The 1,3-propanediol distearate-based system is cold-dispersible, eliminating the heating/cooling cycle and enabling simpler, lower-energy manufacturing [1]. This represents a process-engineering differentiation: the target compound enables a manufacturing route (cold-dispersion) that ethylene glycol distearate cannot support without the full thermal cycle.

Pearlescent Concentrate Cold-Processable Preservative-Free Cosmetic

Melting Point Specificity: 65.8 °C Sharp Melting vs. Broad 65–73 °C Range for Ethylene Glycol Distearate

The melting point of 1,3-propanediol distearate is reported as a sharp 65.8 °C (ChemicalBook data) , corroborated by NIST DSC measurements showing the phase transition at 329.8 K (56.6 °C) for the pure compound [1]. In contrast, commercial ethylene glycol distearate is specified with a broad melting range of 65–73 °C [2], and other comparator distearates exhibit even wider variability: diethylene glycol distearate melts at 54–55 °C , pentaerythritol distearate at 49–54 °C (or 72 °C depending on purity) , and 1,3-distearin (glycerol analog) at 78.5–79 °C . The sharp, well-defined melting point of 1,3-propanediol distearate facilitates precise thermal processing control and quality verification, whereas the broader ranges of comparators introduce greater batch-to-batch uncertainty.

Melting Point Thermal Specification Quality Control

Procurement-Driven Application Scenarios for Stearic Acid Trimethylene Ester (CAS 17367-44-1)


Phase Change Material (PCM) Formulations Requiring Validated Latent Heat Capacity

For thermal energy storage, temperature-controlled packaging, and textile PCM applications, 1,3-propanediol distearate is the only distearate among its analog class with a peer-reviewed, DSC-verified enthalpy of fusion of 110 kJ/mol [1]. Patent US 20220064511 A1 further confirms that 1,3-propanediol diesters exhibit higher latent heat and narrower melting ranges than their 1,2-propanediol counterparts [2]. Procurement specifications for PCM applications can therefore cite the 110 kJ/mol value as a design parameter, which is not available for ethylene glycol distearate or 1,2-propanediol distearate. This compound is the rational choice when latent heat specification is a go/no-go procurement criterion.

Preservative-Free, Cold-Processable Pearlescent Personal Care Products

US Patent 9,833,395 teaches that 1,3-propane diol stearates enable free-flowing, cold-dispersible pearlescent concentrates that avoid ethylene glycol esters and controversial preservatives (parabens, isothiazolinones, formaldehyde releasers) [1]. This application scenario is specifically enabled by the 1,3-propanediol ester architecture and is not achievable with ethylene glycol distearate, which requires heating to 70–80 °C for dispersion. Manufacturers targeting 'clean beauty' certifications, sustainable processing, or reduced energy footprints should specify 1,3-propanediol distearate as the pearlizing agent to access this patented cold-dispersion manufacturing route.

High-Stability Cosmetic Emulsions with Extended Shelf-Life Requirements

The Journal of Cosmetic Science study demonstrated that 1,3-propanediol-based emulsifiers (PPDO-4 stearate systems) passed 1-month emulsion stability at 50 °C for multiple oil types, while PEG-8 distearate failed for avocado and caprylic/capric triglyceride oils within 1 week [1]. For cosmetic formulators developing premium emulsions with long shelf-life targets, this pass/fail stability difference translates directly to reduced batch failure risk. Procurement of 1,3-propanediol distearate as the emulsifier backbone is warranted when accelerated stability at elevated temperature is a formulation requirement.

Research on Polymorph-Controlled Crystallization for Lipid-Based Delivery Systems

The two well-characterized β polymorphs (β₁ and β₂) of 1,3-propanediol distearate, with documented heterogeneous nucleation and spherulitic crystal growth kinetics [1], provide a defined solid-state landscape for academic and industrial research on crystal habit control in lipid-based delivery systems, structured emulsions, and fat mimetics. In contrast, the comparator distearates lack published polymorph identification and Avrami kinetic parameters. Researchers requiring predictable and reproducible crystallization behavior for publication or IP generation should preferentially source 1,3-propanediol distearate, as its solid-state properties are experimentally mapped in the peer-reviewed literature.

Quote Request

Request a Quote for Stearic acid, trimethylene ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.